molecular formula C13H19Cl2N3O B1460153 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride CAS No. 1803590-18-2

4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride

Cat. No. B1460153
CAS RN: 1803590-18-2
M. Wt: 304.21 g/mol
InChI Key: IYXVOWURZBFWQE-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride is a chemical compound with the CAS Number: 1803590-18-2 . It has a molecular weight of 304.22 . The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called “pseudorotation” . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

It is stored at a temperature of 4 degrees Celsius . The Inchi Code for this compound is 1S/C13H18ClN3O.ClH/c14-11-4-6-15-12 (10-11)13 (18)16-5-3-9-17-7-1-2-8-17;/h4,6,10H,1-3,5,7-9H2, (H,16,18);1H .

Scientific Research Applications

Synthesis and Optimization

Research includes the development and optimization of synthetic routes for related pyridine carboxamide derivatives. For instance, studies have detailed improved synthesis methods for compounds with similar structures, emphasizing high yields and purity (Yang-Heon Song, 2007)[https://consensus.app/papers/synthesis-song/b0dcb7e0c0f1509bbc673cf7202bff0e/?utm_source=chatgpt].

Catalytic Applications

Certain pyridine derivatives have been investigated for their role as catalysts in chemical reactions. For example, pyrrolidin-1-yl pyridine-catalyzed reactions have been explored for esterification processes, indicating their utility in synthetic organic chemistry (S. Sano et al., 2006)[https://consensus.app/papers/novel-deconjugative-esterification-sano/e99efa800a2e5b9d9fc23ca1e29d27fd/?utm_source=chatgpt].

Pharmacological Potential

Compounds within this chemical family have been evaluated for their pharmacological activities, including as potential antidepressant and nootropic agents. The synthesis and biological evaluation of certain Schiff’s bases and azetidinones derived from related compounds have shown promising antidepressant and nootropic activities (Asha B. Thomas et al., 2016)[https://consensus.app/papers/synthesis-evaluation-schiff-bases-2azetidinones-thomas/ac8fb80fc0b152668de15e9292d115ba/?utm_source=chatgpt].

Antimicrobial Activity

Research into the antimicrobial activity of pyridine carboxamide derivatives has identified several compounds with significant antibacterial and antifungal properties. This suggests the potential for developing new antimicrobial agents from similar chemical structures (I. O. Zhuravel et al., 2005)[https://consensus.app/papers/synthesis-activity-5hydroxymethyl-zhuravel/cd6250bd2feb5655997297fe755192f7/?utm_source=chatgpt].

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the influence of different substituents on the biological activity of these compounds . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

4-chloro-N-(3-pyrrolidin-1-ylpropyl)pyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O.ClH/c14-11-4-6-15-12(10-11)13(18)16-5-3-9-17-7-1-2-8-17;/h4,6,10H,1-3,5,7-9H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXVOWURZBFWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)C2=NC=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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